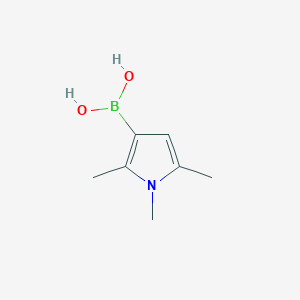

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid

Description

Properties

Molecular Formula |

C7H12BNO2 |

|---|---|

Molecular Weight |

152.99 g/mol |

IUPAC Name |

(1,2,5-trimethylpyrrol-3-yl)boronic acid |

InChI |

InChI=1S/C7H12BNO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4,10-11H,1-3H3 |

InChI Key |

UYOKTVRMIIMFNA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N(C(=C1)C)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Late-Stage Lithiation and Borylation Approach

The most effective and documented method for preparing (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves lithiation of a brominated pyrrole derivative followed by quenching with a boron source such as trimethyl borate, then hydrolysis to yield the boronic acid. This method is supported by analogous syntheses of related pyrrole-boronic acids.

- Step 1: Synthesis of 1-bromo-1,2,5-trimethyl-1H-pyrrole as the lithiation precursor.

- Step 2: Treatment with a strong base such as tert-butyllithium at low temperature (e.g., −60 °C) to generate the lithiated intermediate.

- Step 3: Quenching with trimethyl borate (B(OMe)3) at room temperature overnight.

- Step 4: Acidic hydrolysis (e.g., with 2 M hydrochloric acid) to convert the boronate ester intermediate to the free boronic acid.

- Step 5: Purification by extraction and chromatographic techniques such as preparative thin-layer chromatography.

This method yields the desired boronic acid in moderate yields (~50–60%) and avoids complications related to protecting group manipulations on the boronate moiety.

- Avoids the need for boronate ester protection and subsequent deprotection.

- The lithiation step is regioselective for the bromopyrrole position.

- The boronic acid is introduced at the last step, minimizing degradation.

Supporting data from literature:

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Bromination of 1,2,5-trimethylpyrrole | 1-bromo-1,2,5-trimethylpyrrole | Precursor for lithiation |

| 2 | tert-Butyllithium, −60 °C | Lithiated intermediate | Low temperature for regioselectivity |

| 3 | Trimethyl borate, room temp, overnight | Boronate ester intermediate | Formation confirmed by NMR |

| 4 | Acid hydrolysis (2 M HCl) | (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid | ~52% isolated yield |

| 5 | Purification (PTLC) | Pure boronic acid | Verified by NMR and mass spectrometry |

This approach is analogous to the synthesis of 1-(4-boronobenzyl)-1H-pyrrole reported by D’Silva et al., where lithiation and quenching with trimethyl borate followed by hydrolysis yielded the boronic acid in 52% yield with successful structural confirmation.

Early-Stage Boronate Ester Protection and Subsequent Functionalization

Another explored method involves early introduction of the boronate group protected as a pinacol ester, followed by further functionalization of the pyrrole ring and eventual deprotection to yield the free boronic acid.

- Conversion of a boronic acid precursor to the pinacol boronate ester under reflux in toluene with a Dean–Stark apparatus to remove water.

- Attempts to convert the pinacol ester to acid chlorides or other reactive intermediates for further functionalization.

- Subsequent reactions to install the pyrrole ring or other substituents.

- Final deprotection of the pinacol ester to liberate the boronic acid.

- The pinacol protecting group is highly stable and difficult to remove under mild conditions.

- Attempts to convert pinacol esters to acid chlorides using thionyl chloride or oxalyl chloride often fail due to ester stability.

- Deprotection often results in low yields or decomposition.

Summary table of key observations:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Boronic acid → Pinacol ester | Reflux in toluene, Dean–Stark | Quantitative conversion | High yield (~98%) |

| Pinacol ester → Acid chloride | Thionyl chloride or oxalyl chloride | No desired product | Pinacol group stable, no conversion |

| Pinacol ester deprotection | Various methods | Poor or no conversion | Major synthetic bottleneck |

Due to these limitations, this early-stage protection strategy is generally less favored for (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid synthesis.

Analytical Characterization and Confirmation

Due to the instability and dehydration tendency of boronic acids under mass spectrometry conditions, structural confirmation often requires:

- Conversion to stable pinacol boronate esters for mass spectrometry.

- Nuclear magnetic resonance spectroscopy (^1H and ^13C NMR) to confirm substitution patterns.

- Melting point determination.

- Elemental analysis and high-resolution mass spectrometry (HRMS).

For example, in the synthesis of related pyrrole boronic acids, the boronic acid was converted to the pinacol ester to confirm structure by HRMS with exact mass matching.

Summary Table of Preparation Methods

| Method | Key Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Late-stage lithiation/borylation | Lithiation of bromopyrrole, quench with trimethyl borate, acid hydrolysis | ~50–60% | Regioselective, avoids protection issues | Requires handling of strong bases, moisture sensitive |

| Early-stage pinacol protection | Pinacol ester formation, further functionalization, deprotection | Up to 98% (ester formation), poor for final acid | High ester stability, good yields for intermediates | Difficult deprotection, low final acid yield |

| Pd-catalyzed Miyaura borylation | Halopyrrole + bis(pinacolato)diboron, Pd catalyst | Variable | Mild conditions, scalable | Pyrrole sensitivity, limited data |

Chemical Reactions Analysis

Types of Reactions

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Protodeboronation: Radical initiators and hydrogen sources are employed.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of alcohols or ketones.

Protodeboronation: Formation of the corresponding hydrocarbon.

Scientific Research Applications

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the preparation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Selected Boronic Acids

*Estimated based on structural analogs.

Key Research Findings and Gaps

- Structure-Activity Relationships : Methyl groups on the pyrrole ring may balance electronic stabilization and steric hindrance, but experimental validation is needed .

- Physiological Applications : The compound’s pKa and binding constants under physiological conditions remain uncharacterized, limiting predictions about glucose-sensing or drug delivery utility .

- Synthetic Utility: Potential reactivity in Suzuki-Miyaura couplings is inferred from analogues (), but substrate-specific studies are lacking .

Biological Activity

(1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and research findings related to this compound.

Molecular Formula: C₉H₁₃B₁N

Molecular Weight: 151.01 g/mol

IUPAC Name: (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid

CAS Number: [Insert CAS number here]

Synthesis

The synthesis of (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid typically involves the reaction of trimethylpyrrole with boron reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

In a study evaluating the cytotoxic effects on prostate cancer cells (PC-3), it was found that compounds similar to (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid significantly reduced cell viability. For instance:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| B5 | 5 | 33 |

| B7 | 5 | 44 |

These findings suggest that such compounds selectively target cancer cells while sparing healthy cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid exhibited significant inhibition zones:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |

These results indicate that the compound has potential as an antimicrobial agent .

The biological activity of (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways. The boron atom in the structure can form reversible covalent bonds with diols in biological molecules, which may disrupt their normal function.

Case Studies

One notable case study involved the application of boronic acids in treating resistant bacterial strains. The study demonstrated that derivatives of (1,2,5-trimethyl-1H-pyrrol-3-yl)boronic acid showed enhanced activity against MRSA compared to traditional antibiotics. This underscores the compound's potential as a new class of antimicrobial agents .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for (1,2,5-Trimethyl-1H-pyrrol-3-yl)boronic acid and its derivatives?

- Methodological Answer : One-step protocols are advantageous for synthesizing boronic acid derivatives, as demonstrated in the synthesis of arylidene heterocycles. For example, Dr. Murray's method combines arylboronic acids with aryl-heterocyclic precursors under optimized coupling conditions (e.g., palladium catalysis, mild bases). Key considerations include protecting the boronic acid moiety from unintended cyclization and ensuring compatibility with reactive intermediates .

Q. How can boronic acid derivatives be characterized using spectroscopic methods?

- Methodological Answer : NMR is critical for assessing boronic acid speciation. For instance, pH-dependent NMR shifts (e.g., 2,6-difluorophenyl boronic acid) reveal protonation states and stability. Complementary NMR can track hydroxyl proton shifts in DMSO- to estimate pKa via linear correlations. MALDI-MS requires derivatization (e.g., diol esterification) to suppress boroxine formation, enabling accurate molecular weight determination .

Q. What are the key considerations when designing boronic acid-based sensors for biomolecules?

- Methodological Answer : Select sensing mechanisms (e.g., fluorescence resonance energy transfer, hydrogel swelling) based on the target analyte. For glucose, leverage boronic acid-diol binding to induce measurable changes (e.g., fluorescence, conductivity). Optimize polymer matrices (e.g., poly(N-isopropylacrylamide)) for reversible binding and biocompatibility. Validate specificity using competing saccharides and physiological pH conditions .

Advanced Research Questions

Q. How does the substitution pattern on the boronic acid moiety influence reactivity in multicomponent reactions?

- Methodological Answer : Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance and electronic effects on intermediate Schiff base formation. Meta- and para-substituted analogs enhance reaction efficiency, as shown in Ugi-4CR and Groebke-Blackburn-Bienaymé (GBB-3CR) reactions. Free -B(OH) groups improve outcomes by acting as Lewis acid catalysts, whereas monoesters introduce ring strain, reducing reactivity .

Q. What methodological challenges arise in the mass spectrometric analysis of boronic acids, and how can they be mitigated?

- Methodological Answer : Boronic acids undergo dehydration/trimerization during MALDI-MS, complicating data interpretation. Mitigation strategies include:

- Derivatization with diols (e.g., 2,3-butanedione) to form stable cyclic esters.

- Using ortho-amino methyl substituents to complex boron and prevent cyclization.

- Adjusting ionization conditions (e.g., ammonia chemical ionization) to enhance detection of intact species .

Q. How can computational methods aid in the rational design of boronic acid-containing therapeutics?

- Methodological Answer : Molecular docking and DFT calculations predict binding affinities to enzymatic targets (e.g., proteases). Substrate mimicry and bioisostere replacement (e.g., substituting carboxylates with boronic acids) optimize inhibitor potency. For example, boronic acid-peptide conjugates (e.g., peptide boronolectins) are designed via computational screening to target cancer-related proteins .

Q. What strategies are effective in resolving contradictory data regarding boronic acid reactivity and stability in different environments?

- Methodological Answer : Contradictions (e.g., boroxine formation as detrimental vs. non-critical) require context-specific validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.